Enclomiphene

Estrogen Receptor Antagonism SERM Pharmacology Hypothalamic Cell Models

Choose enclomiphene (CAS 15690-57-0) for definitive estrogen receptor antagonism—free from zuclomiphene's agonist interference found in generic clomiphene. With a rapid 3.7 h half-life, potent IC50 of 77 nM, and no estradiol elevation, it enables precise, reversible HPG axis modulation. Proven to boost testosterone while preserving spermatogenesis (mean 176×10⁶/mL sperm; 63.5% composite success) and reduce adverse events by 82% vs. clomiphene citrate. The only scientifically rigorous choice for unambiguous SERM studies.

Molecular Formula C26H28ClNO
Molecular Weight 406.0 g/mol
CAS No. 15690-57-0
Cat. No. B195052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnclomiphene
CAS15690-57-0
SynonymsEnclomiphene;  Clomifene;  Clomiphene;  Enclomifene;  Trans-Clomiphene;  Transclomifenum;  2-diphenylethenyl)phenoxy)-n,n-diethyl-2-(4-(2-chloro-(e)-ethanamin; 2-diphenylvinyl)phenoxy)-2-(p-(2-chloro-(e)-triethylamin; enclomiphene; ici46476; trans-2-(4-(2-chloro-1,
Molecular FormulaC26H28ClNO
Molecular Weight406.0 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3
InChIInChI=1S/C26H28ClNO/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23/h5-18H,3-4,19-20H2,1-2H3/b26-25+
InChIKeyGKIRPKYJQBWNGO-OCEACIFDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
Solubility1.5 [ug/mL] (The mean of the results at pH 7.4)
Slightly soluble
StorageStore in a cool and dry place and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Enclomiphene (CAS 15690-57-0): The Pure trans-Isomer SERM for Targeted Estrogen Receptor Antagonism in Research and Clinical Investigation


Enclomiphene (CAS 15690-57-0), also known as trans-clomiphene or (E)-clomiphene, is the pure trans geometric isomer of the established selective estrogen receptor modulator (SERM) clomiphene citrate [1]. It is a non-steroidal, orally bioavailable compound characterized chemically as Ethanamine, 2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethyl [2]. Unlike the racemic mixture of clomiphene citrate, which contains both trans (enclomiphene) and cis (zuclomiphene) isomers, enclomiphene functions predominantly as an estrogen receptor antagonist . This specific stereochemical configuration underpins its distinct pharmacological profile, which is the central focus of this evidence guide.

Enclomiphene (CAS 15690-57-0) Procurement: Why the Isomeric Purity of the trans-Stereoisomer Defines Its Utility and Prevents Simple Substitution with Clomiphene Citrate


Substituting enclomiphene with generic clomiphene citrate introduces a critical and quantifiable confounder: the presence of the opposing cis-isomer, zuclomiphene, which possesses distinct and often counterproductive pharmacological activities. Clomiphene citrate is not a pure compound but a mixture containing approximately 50-70% enclomiphene and 30-50% zuclomiphene [1]. While enclomiphene acts primarily as an estrogen receptor antagonist, zuclomiphene behaves as a potent estrogen agonist in key reproductive and non-reproductive tissues [2]. This intrinsic mixture creates a variable and inconsistent biological response, as the agonist effects of zuclomiphene can directly antagonize the desired antagonist activity of enclomiphene, particularly on the uterus [2]. Furthermore, the vastly different pharmacokinetic profiles of the two isomers—with zuclomiphene exhibiting a significantly prolonged half-life and higher systemic exposure (AUC) leading to accumulation—compounds this issue, making the net pharmacological effect of clomiphene citrate unpredictable and not equivalent to that of pure enclomiphene [3]. Therefore, for applications requiring precise, antagonist-driven modulation of the estrogen receptor without confounding agonist effects or extended drug accumulation, only the pure enclomiphene isomer is scientifically justifiable.

Quantitative Differentiation of Enclomiphene (CAS 15690-57-0): A Head-to-Head Evidence Guide for Scientific Selection


In Vitro Potency at the Estrogen Receptor: Enclomiphene Exhibits a >2-Fold Higher Antagonist Potency Compared to Tamoxifen

In a rat hypothalamic cell line (D12) assay measuring the inhibition of estradiol-induced progesterone receptor expression, enclomiphene demonstrated an IC50 of 77 nM. This indicates a >2-fold higher potency compared to the structurally related SERM tamoxifen, which exhibited an IC50 of 174 nM [1]. In the same assay system, the pure antagonist ICI 182,780 showed an IC50 of 0.63 nM [1].

Estrogen Receptor Antagonism SERM Pharmacology Hypothalamic Cell Models

Pharmacokinetic Elimination Half-Life: Enclomiphene is Rapidly Cleared, Exhibiting a ~10-Fold Shorter Terminal Half-Life than Zuclomiphene

A single-dose pharmacokinetic study in healthy subjects following administration of 50 mg clomiphene citrate revealed a stark contrast in the elimination half-lives of its constituent isomers. Enclomiphene exhibited a mean terminal half-life (t1/2) of 3.7 hours, whereas zuclomiphene showed a dramatically prolonged half-life of 6.8 days (approx. 163 hours) [1]. This difference results in a nearly 45-fold higher systemic exposure (AUC) for zuclomiphene (662 ng/mL*h) compared to enclomiphene (42 ng/mL*h) after the same dose [1].

Pharmacokinetics Drug Accumulation Isomer-Specific Metabolism

Clinical Impact on Estradiol Levels: Enclomiphene Prevents the Estradiol Surge Observed with Clomiphene Citrate

A retrospective study in 66 hypogonadal men directly compared the effects of clomiphene citrate followed by enclomiphene. The change in serum estradiol levels from baseline was markedly different between the two treatments. Enclomiphene treatment resulted in a mean decrease of estradiol (-5.92 pg/mL), whereas clomiphene citrate treatment led to a significant mean increase (+17.50 pg/mL), a difference that was highly statistically significant (P=0.001) [1]. This demonstrates that pure enclomiphene avoids the estrogenic side effect of elevated estradiol commonly seen with the mixed-isomer clomiphene.

Male Hypogonadism Estradiol Modulation Clinical Trial Data

Adverse Event Profile: Enclomiphene is Associated with an 82% Lower Odds Ratio of Adverse Events Compared to Clomiphene Citrate

In the same retrospective cohort of 66 hypogonadal men, the frequency of several key adverse events was statistically significantly lower during enclomiphene treatment compared to prior treatment with clomiphene citrate. These included decreased libido (P=0.001), reduced energy (P=0.044), and mood changes (P=0.03) [1]. Regression analysis confirmed a significantly lower overall odds of experiencing any adverse event with enclomiphene, with an odds ratio of 0.18 (95% CI: 0.07–0.44, P=0.02) [1].

Drug Safety Adverse Event Risk Patient-Reported Outcomes

Preservation of Spermatogenesis: Enclomiphene Maintains Sperm Counts, a Critical Differentiation from Testosterone Replacement Therapy (TRT)

Unlike testosterone replacement therapy (TRT), which suppresses the hypothalamic-pituitary-gonadal axis and reduces spermatogenesis, enclomiphene stimulates endogenous testosterone production while preserving sperm counts. A clinical study comparing enclomiphene 25 mg daily to continued topical testosterone in men with secondary hypogonadism showed that all men on enclomiphene had sperm counts in the 75–334×10⁶/mL range (mean 176×10⁶/mL), which was significantly higher than those in the testosterone group [1]. A separate large study (n=256) demonstrated a composite success endpoint (testosterone 300–1,040 ng/dL + sperm concentration ≥10×10⁶/mL) of 63.5% with enclomiphene versus 24.7% with testosterone gel and 5.8% with placebo (P<0.001) [1].

Fertility Preservation Male Reproductive Health Hypogonadism Treatment

Tissue-Selective Antagonism: Enclomiphene Antagonizes Zuclomiphene's Estrogenic Effects on the Uterus in a Rat Model

In a 3-month dose-response study using ovariectomized (OVX) rats, the differential tissue effects of enclomiphene (ENC) and zuclomiphene (ZUC) were characterized. ENC was found to antagonize the estrogenic effects of ZUC on uterine weight and epithelial cell height. While ZUC acted as a potent estrogen agonist on all tissues examined, ENC exhibited a more nuanced profile, with dose-dependent effects similar to the parent compound clomiphene (CLO) on non-reproductive tissues like bone, but without the strong uterine agonism of ZUC [1]. This study concluded that the beneficial effects of CLO on bone volume and architecture were conferred by both isomers, but ENC specifically counteracts ZUC's undesirable uterine stimulation [1].

Tissue-Specific SERM Activity In Vivo Pharmacology Osteoporosis Models

Defined Application Scenarios for Enclomiphene (CAS 15690-57-0) Derived from Quantitative Differentiation Evidence


Investigating the Selective Estrogen Receptor Modulator (SERM) Mechanism in Hypothalamic-Pituitary-Gonadal (HPG) Axis Models

Based on its defined in vitro potency as an estrogen receptor antagonist (IC50 = 77 nM) [1] and its rapid pharmacokinetic clearance (t1/2 = 3.7 h) [2], enclomiphene is the preferred tool compound for researchers requiring acute and reversible blockade of hypothalamic ER signaling. Its pure antagonist profile in relevant cell lines [1] allows for unambiguous interpretation of ER-mediated feedback on GnRH, LH, and FSH secretion, without the confounding long-term accumulation or mixed agonist/antagonist activity introduced by zuclomiphene or tamoxifen.

Preclinical and Clinical Investigation of Male Secondary Hypogonadism with a Focus on Fertility Preservation

The quantitative evidence for enclomiphene's ability to increase endogenous testosterone while simultaneously preserving spermatogenesis is its most compelling and differentiating feature for this application. Studies show it maintains sperm counts in the normal range (mean 176×10⁶/mL) [3] and achieves a 63.5% composite success rate for raising testosterone without impairing sperm concentration, a stark contrast to testosterone replacement therapy (24.7% success) [3]. Furthermore, it achieves these endpoints with a significantly lower adverse event profile (OR=0.18) and without elevating estradiol compared to clomiphene citrate [4].

Pharmacological Studies Requiring Dissection of Isomer-Specific SERM Activity on Bone and Reproductive Tissues

For researchers studying the tissue-selective effects of SERMs, enclomiphene serves as a critical control and experimental compound. In vivo data demonstrate that while zuclomiphene acts as a potent estrogen agonist on the uterus, enclomiphene acts as an antagonist in this tissue [5]. This differential activity allows for experiments designed to understand the distinct contributions of estrogen receptor antagonism versus agonism in complex physiological processes like bone remodeling and uterine growth. Enclomiphene's pure trans-stereochemistry is essential for isolating these effects.

Studies Aiming to Modulate the HPG Axis Without Confounding Estrogenic Side Effects or Drug Accumulation

The combination of enclomiphene's rapid clearance (t1/2 ~3.7 h) and its lack of an estradiol-elevating effect (-5.92 pg/mL change) makes it an ideal candidate for research protocols requiring precise temporal control of HPG axis stimulation [2][4]. This profile is particularly valuable in studies examining pulsatile hormone secretion or those requiring multiple treatment cycles with washout periods. The substantial reduction in adverse events compared to clomiphene citrate (82% lower odds) [4] also translates to improved data quality and reduced attrition in long-term in vivo studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Enclomiphene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.